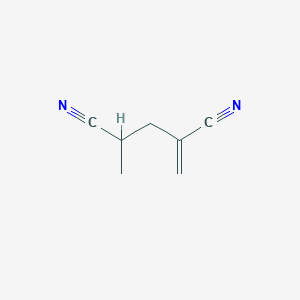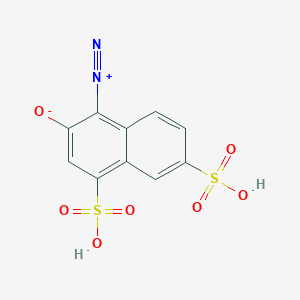
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester is a chemical compound with the molecular formula C16H15Cl2NO3. This compound is known for its unique structure, which includes a benzoic acid core substituted with a 2,6-dichloro-3-methylphenyl group and an acetyloxy methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2,6-dichloro-3-methylaniline with benzoic acid in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate inflammatory responses and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, ethyl ester
Uniqueness
Compared to its analogs, benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester exhibits unique properties due to the presence of the acetyloxy methyl ester group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
29098-20-2 |
|---|---|
Molekularformel |
C17H15Cl2NO4 |
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
acetyloxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-10-7-8-13(18)16(15(10)19)20-14-6-4-3-5-12(14)17(22)24-9-23-11(2)21/h3-8,20H,9H2,1-2H3 |
InChI-Schlüssel |
OORWAIBGMXEBIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OCOC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


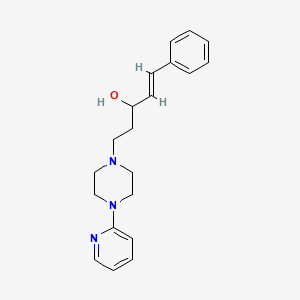
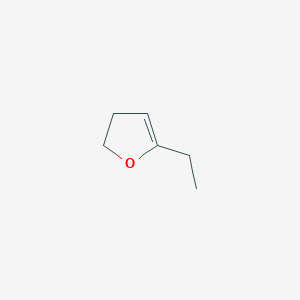
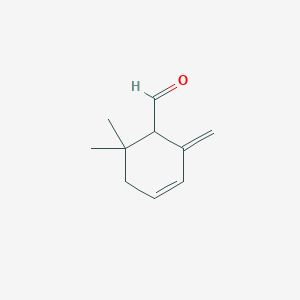
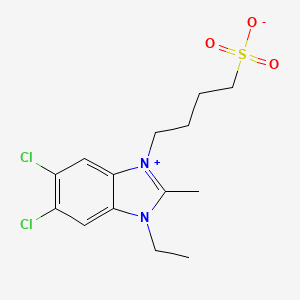
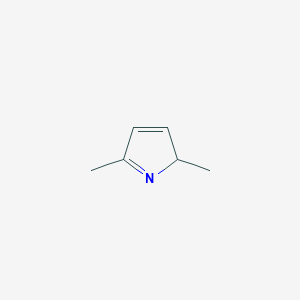
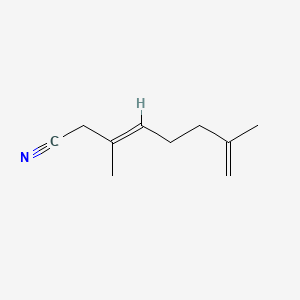
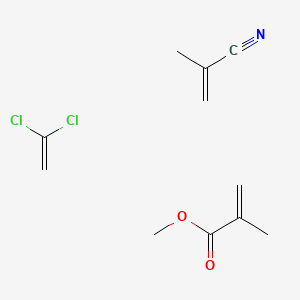
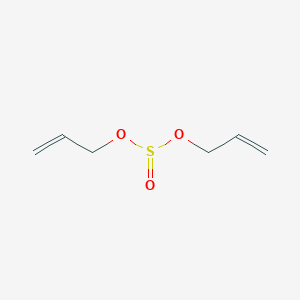
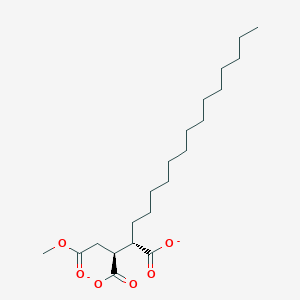
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)

